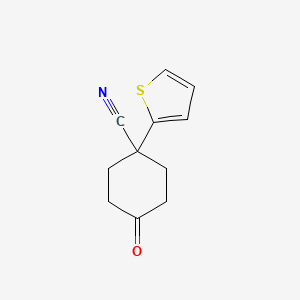

4-Cyano-4-(thien-2-yl)cyclohexanone

描述

Structure

3D Structure

属性

分子式 |

C11H11NOS |

|---|---|

分子量 |

205.28 g/mol |

IUPAC 名称 |

4-oxo-1-thiophen-2-ylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C11H11NOS/c12-8-11(10-2-1-7-14-10)5-3-9(13)4-6-11/h1-2,7H,3-6H2 |

InChI 键 |

ALRLCKXXSWRJQO-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CS2 |

规范 SMILES |

C1CC(CCC1=O)(C#N)C2=CC=CS2 |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of 4 Cyano 4 Thien 2 Yl Cyclohexanone

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-Cyano-4-(thien-2-yl)cyclohexanone is characterized by the distinct electrophilic and nucleophilic centers within the molecule.

The carbonyl carbon of the cyclohexanone (B45756) ring is a primary electrophilic site, susceptible to attack by various nucleophiles. The presence of the electron-withdrawing cyano group at the C4 position enhances the electrophilicity of this carbonyl carbon, making it more reactive towards nucleophilic addition compared to unsubstituted cyclohexanone. Nucleophilic attack can occur from either the axial or equatorial face of the cyclohexanone ring, which exists predominantly in a chair conformation. The stereochemical outcome of such additions is influenced by a combination of steric and electronic factors. researchgate.net

The cyano group itself presents another electrophilic center at the carbon atom of the nitrile. This allows for nucleophilic additions to the C≡N triple bond, often leading to the formation of imines or related functional groups.

Conversely, the thienyl group, being an electron-rich aromatic system, can act as a nucleophile in electrophilic aromatic substitution reactions. However, the presence of the deactivating cyano and ketone groups on the adjacent cyclohexyl ring would likely diminish its nucleophilicity. The sulfur atom in the thiophene (B33073) ring can also exhibit nucleophilic character.

The α-carbons to the ketone are potential nucleophilic sites after deprotonation with a suitable base, enabling enolate formation and subsequent reactions. However, the quaternary nature of the C4 carbon precludes enolization at this position.

Table 1: Predicted Reactivity at Electrophilic and Nucleophilic Centers

| Molecular Feature | Type of Center | Potential Reactions | Influencing Factors |

| Carbonyl Carbon | Electrophilic | Nucleophilic addition (e.g., Grignard reagents, organolithiums, hydrides) | Electron-withdrawing cyano group, steric hindrance from the thienyl group. |

| Cyano Carbon | Electrophilic | Nucleophilic addition (e.g., Grignard reagents, organolithiums), hydrolysis. | Polarization of the C≡N bond. |

| Thiophene Ring | Nucleophilic | Electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). | Deactivating effect of the cyclohexanone moiety. |

| α-Carbons to Ketone | Nucleophilic (as enolate) | Alkylation, aldol (B89426) condensation. | Basicity of the reaction medium. |

Cyclization Reactions and Ring Transformations

The structure of this compound is amenable to various cyclization and ring transformation reactions, offering pathways to complex heterocyclic and polycyclic systems.

One potential cyclization pathway involves the intramolecular reaction between the cyano group and a nucleophile introduced at the carbonyl function. For instance, reduction of the ketone to a hydroxyl group, followed by activation and intramolecular attack by the nitrogen of the cyano group (or its hydrolyzed derivative), could lead to the formation of fused heterocyclic systems.

Acid-catalyzed intramolecular cyclization is another possibility. nih.gov Protonation of the carbonyl oxygen could be followed by an intramolecular attack from the electron-rich thiophene ring, leading to the formation of a spirocyclic or fused ring system. The regioselectivity of such a cyclization would be determined by the relative stability of the resulting carbocation intermediates.

Furthermore, reactions that proceed through radical intermediates could also initiate cyclization. For example, radical addition to the cyano group could be followed by an intramolecular cyclization onto the thiophene ring.

Rearrangement Reactions

The this compound scaffold can undergo several types of rearrangement reactions, leading to significant structural modifications.

A prominent example is the Beckmann rearrangement of the corresponding oxime. masterorganicchemistry.comchem-station.com Formation of the oxime from the ketone with hydroxylamine, followed by treatment with acid, can induce a rearrangement to form a seven-membered lactam. youtube.comyoutube.comyoutube.com The migratory aptitude of the groups attached to the α-carbon of the oxime will determine the structure of the resulting lactam. In this case, either the thienyl- and cyano-substituted carbon or the unsubstituted methylene (B1212753) group could migrate. The electronic properties of the thienyl group would likely influence which group preferentially migrates.

Another potential rearrangement is the Schmidt reaction , where treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid can also lead to a ring-expanded lactam, similar to the Beckmann rearrangement.

Under photolytic conditions, cyclohexanones are known to undergo rearrangements. acs.org While specific studies on this compound are not available, analogous systems suggest that photochemical excitation could lead to α-cleavage followed by a variety of pathways, including the formation of unsaturated aldehydes or ketenes.

Table 2: Potential Rearrangement Reactions

| Reaction Name | Reactant(s) | Product Type | Key Mechanistic Feature |

| Beckmann Rearrangement | Oxime of the ketone, Acid | Lactam (ring expansion) | Migration of a group anti to the oxime hydroxyl group. chem-station.com |

| Schmidt Reaction | Ketone, Hydrazoic acid (HN₃), Strong acid | Lactam (ring expansion) | Addition of HN₃ followed by rearrangement with loss of N₂. |

| Photochemical Rearrangement | Ketone, UV light | Unsaturated aldehyde/ketene | α-cleavage (Norrish Type I) of the excited ketone. |

Functional Group Interconversions of Cyano and Ketone Moieties

The cyano and ketone groups of this compound can be selectively or simultaneously transformed into a variety of other functional groups, highlighting the synthetic utility of this compound.

Reactions of the Ketone Group:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of the reduction will depend on the steric bulk of the reducing agent and the substitution pattern on the cyclohexane (B81311) ring.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Ketalization: Protection of the ketone as a ketal (e.g., using ethylene (B1197577) glycol and an acid catalyst) can be employed to allow for selective reactions at the cyano group.

Reactions of the Cyano Group:

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the cyano group into a carboxylic acid or a primary amide, respectively. nih.gov

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the cyano group to form, after hydrolysis, ketones.

Simultaneous Reactions:

Strong reducing agents like LiAlH₄ will likely reduce both the ketone and the cyano group simultaneously, yielding an amino alcohol.

Table 3: Selected Functional Group Interconversions

| Functional Group | Reagent(s) | Product Functional Group |

| Ketone | NaBH₄ | Secondary Alcohol |

| Ketone | Ph₃P=CH₂ (Wittig reagent) | Alkene |

| Ketone | Ethylene glycol, H⁺ | Ketal |

| Cyano | H₃O⁺, heat | Carboxylic Acid |

| Cyano | H₂O, H₂O₂, base | Primary Amide |

| Cyano | LiAlH₄, then H₂O | Primary Amine |

| Ketone and Cyano | LiAlH₄, then H₂O | Amino Alcohol |

Mechanistic Insights from Reaction Pathway Analysis

While specific experimental and computational studies on the reaction pathways of this compound are not extensively documented, mechanistic insights can be drawn from analogous systems and theoretical principles.

Nucleophilic Addition to the Carbonyl: The stereochemical outcome of nucleophilic additions to the ketone is governed by Felkin-Anh and Cieplak models. researchgate.net These models consider the steric and electronic effects of the substituents on the cyclohexane ring to predict whether the nucleophile will attack from the axial or equatorial face. The bulky thienyl group at the C4 position would likely play a significant role in directing the incoming nucleophile.

Beckmann Rearrangement: The mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti to the leaving group to the nitrogen atom, with the simultaneous departure of water. The resulting nitrilium ion is then attacked by water to form an amide after tautomerization. youtube.comyoutube.comyoutube.com The relative migratory aptitude of the thienyl-substituted carbon versus the methylene carbon would be a key factor in determining the product. The electron-rich nature of the thiophene ring might favor the migration of the thienyl-bearing carbon.

Intramolecular Cyclizations: The feasibility and outcome of intramolecular cyclizations would be highly dependent on the stability of the intermediates formed. rsc.orgmdpi.com For instance, in an acid-catalyzed cyclization involving the thiophene ring, the formation of a stabilized carbocation intermediate would be a crucial step. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the energies of potential transition states and intermediates for these transformations.

Structural Elucidation and Spectroscopic Characterization of 4 Cyano 4 Thien 2 Yl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms in 4-Cyano-4-(thien-2-yl)cyclohexanone can be deciphered.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the cyclohexanone (B45756) ring. The three protons of the thien-2-yl group would appear in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting characteristic coupling patterns (doublet of doublets). The eight protons of the cyclohexanone ring would be found in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the carbonyl group (C=O) would be deshielded and appear further downfield compared to the other cyclohexanone protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. For this compound, eleven distinct signals would be anticipated. The carbonyl carbon of the cyclohexanone ring would be the most deshielded, appearing significantly downfield (typically δ > 200 ppm). The carbon of the nitrile group (-CN) would also have a characteristic chemical shift in the range of δ 110-125 ppm. The four carbons of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm), and the five sp³ hybridized carbons of the cyclohexanone ring would appear in the aliphatic region (δ 20-60 ppm).

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thienyl-H | 7.0 - 7.5 | - |

| Cyclohexanone-H (α to C=O) | 2.5 - 3.0 | - |

| Cyclohexanone-H (β to C=O) | 1.8 - 2.2 | - |

| Carbonyl (C=O) | - | ~205 |

| Cyano (C≡N) | - | ~120 |

| Quaternary Cyclohexanone-C | - | 40 - 50 |

| Thienyl-C | - | 125 - 145 |

| Cyclohexanone-CH₂ | - | 30 - 40 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclohexanone and thiophene rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity around the quaternary carbon atom bonded to both the cyano and thienyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ketone, the nitrile group, the aromatic C-H and C=C bonds of the thiophene ring, and the aliphatic C-H bonds of the cyclohexanone ring.

Table 4.2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1715 - 1680 | Strong |

| C≡N (Nitrile) | Stretch | 2260 - 2220 | Medium |

| C-H (Thiophene) | Stretch | 3100 - 3000 | Medium-Weak |

| C=C (Thiophene) | Stretch | 1600 - 1475 | Medium-Weak |

| C-H (Cyclohexanone) | Stretch | 3000 - 2850 | Medium |

The presence of a strong absorption band around 1710 cm⁻¹ would confirm the ketone functionality, while a medium intensity band around 2240 cm⁻¹ would be indicative of the nitrile group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₁H₁₁NOS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (205.28 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern would likely involve the loss of the cyano group (CN, 26 Da), the carbonyl group (CO, 28 Da), and fragmentation of the cyclohexanone and thiophene rings, providing further structural confirmation.

Table 4.3: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [C₁₁H₁₁NOS]⁺ | 205 | Molecular Ion |

| [C₁₀H₁₁OS]⁺ | 179 | Loss of CN |

| [C₁₀H₁₁NS]⁺ | 177 | Loss of CO |

| [C₄H₃S]⁺ | 83 | Thienyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. This compound contains both a carbonyl group and a thiophene ring, which are chromophores that absorb UV radiation. The spectrum would be expected to show a π → π* transition at a shorter wavelength, associated with the conjugated system of the thiophene ring, and a weaker n → π* transition at a longer wavelength, characteristic of the carbonyl group. The exact absorption maxima (λ_max) would be dependent on the solvent used for the analysis.

X-ray Crystallography for Absolute Structure Determination

For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the cyclohexanone ring (likely a chair conformation). It would also definitively establish the relative orientation of the cyano and thien-2-yl substituents on the quaternary carbon atom. To date, the crystal structure of this specific compound has not been reported in publicly accessible crystallographic databases.

Complementary Spectroscopic Techniques for Comprehensive Characterization

While core spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the fundamental framework for the molecular structure of this compound, a comprehensive characterization is achieved by employing complementary analytical methods. These techniques offer deeper insights into the molecule's three-dimensional structure, elemental composition, electronic properties, and fragmentation behavior. The following sections detail the application of X-ray crystallography, mass spectrometry, and Ultraviolet-Visible (UV-Vis) spectroscopy in the exhaustive analysis of this compound and its structural analogs.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemical relationships.

Research Findings: Although specific crystallographic data for this compound is not widely published, analysis of closely related structures provides valuable predictive insights. For instance, studies on cyclohexanone derivatives reveal that the six-membered ring typically adopts a chair conformation to minimize steric strain. The orientation of the cyano and thienyl groups at the C4 position—whether they are in axial or equatorial positions—would be definitively established through X-ray diffraction.

In a study on a related compound containing both a cyclohexene ring and a thienyl group, 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester, the cyclohexene ring was found to exist in an envelope conformation. nih.gov The thienyl ring was observed to be nearly perpendicular to the plane of the adjacent ring system. nih.gov This study also noted a two-component disorder for the thienyl fragment, indicating it can occupy two different orientations within the crystal lattice. nih.gov Such detailed conformational and spatial information is exclusively obtainable through X-ray crystallography.

A hypothetical data table for this compound, based on common parameters for organic compounds, is presented below to illustrate the type of information generated.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Cyclohexanone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1337.5 |

| Z | 4 |

Note: This data is representative of a typical organic molecule and is for illustrative purposes only, as specific data for this compound is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

Research Findings: In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of the molecular ion is predictable based on the structure. The weakest bonds are most likely to break, and the stability of the resulting fragments dictates the relative intensities of the peaks observed in the spectrum.

For cyclic ketones like cyclohexanone, a characteristic fragmentation involves an initial cleavage to form a radical cation, followed by further bond scissions. Key fragmentation pathways for this compound would likely include:

α-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group.

Loss of the cyano group: Cleavage of the C-CN bond to generate a fragment corresponding to the loss of a CN radical.

Cleavage of the thienyl group: Fragmentation involving the C-thienyl bond.

McLafferty Rearrangement: A potential rearrangement if the molecule contains appropriate gamma-hydrogens, though less common in simple cyclic ketones.

The analysis of these fragments allows chemists to piece together the molecular structure, confirming the presence of the cyclohexanone ring, the cyano group, and the thienyl substituent.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 219 | [C₁₁H₁₁NOS]⁺ | Molecular Ion (M⁺) |

| 193 | [C₁₁H₁₁OS]⁺ | Loss of CN radical |

| 136 | [C₇H₆OS]⁺ | Cleavage involving the cyclohexanone ring |

| 97 | [C₄H₃S-C≡CH]⁺ | Fragment containing the thienyl group |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

Note: These m/z values are calculated based on the expected chemical formula and represent predicted, not experimental, data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq It is particularly useful for identifying the presence of chromophores, which are functional groups that absorb light.

Research Findings: The structure of this compound contains two primary chromophores: the carbonyl group (C=O) of the cyclohexanone ring and the thienyl group, which is an aromatic heterocycle.

n → π* Transition: The carbonyl group exhibits a characteristic weak absorption band in the UV region, typically around 280-300 nm. uobabylon.edu.iq This band results from the promotion of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. uobabylon.edu.iq

π → π* Transitions: The thienyl ring, being an aromatic system, will display strong absorptions at shorter wavelengths (typically below 250 nm) due to π → π* transitions. The conjugation within the thiophene ring allows for these electronic excitations.

Table 3: Typical UV-Vis Absorption Data for Relevant Chromophores

| Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (Ketone) | n → π* | 270 - 300 | 10 - 100 |

| Thiophene | π → π* | ~235 | > 10,000 |

Note: This table provides general absorption ranges for the chromophores present in the target molecule.

Computational Chemistry and Theoretical Investigations of 4 Cyano 4 Thien 2 Yl Cyclohexanone

Quantum Chemical Calculations of Electronic Structure and Properties

While specific quantum chemical calculations for 4-Cyano-4-(thien-2-yl)cyclohexanone are not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous compounds, such as 4-Cyano-4-phenylcyclohexanone. For such molecules, Density Functional Theory (DFT) is a commonly employed method to elucidate their electronic structure and properties.

DFT calculations can provide crucial information about the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, it is expected that the electron-withdrawing nature of the cyano group and the electron-rich thiophene (B33073) ring would significantly influence the electronic properties. The thiophene ring, being an aromatic heterocycle, would contribute to the delocalization of electrons, while the cyano group would act as a strong electron sink. These features are crucial for understanding the molecule's behavior in chemical reactions and its potential to interact with biological targets.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high, localized on the thiophene ring | Indicates the region susceptible to electrophilic attack |

| LUMO Energy | Relatively low, influenced by the cyano group | Indicates the region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity |

| Dipole Moment | Significant | Implies polar nature, influencing solubility and intermolecular interactions |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The cyclohexanone (B45756) ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, is essential to identify the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in a solution or when interacting with other molecules. This information is particularly valuable for understanding how this compound might bind to a biological target, as it can explore a wider range of conformations that may be relevant for binding.

Table 2: Expected Stable Conformations of this compound

| Conformation | Substituent Positions | Expected Relative Stability |

| Chair | Thienyl (equatorial), Cyano (axial) | High |

| Chair | Thienyl (axial), Cyano (equatorial) | Moderate |

| Boat | - | Low |

| Twist-Boat | - | Low |

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore the mechanisms of its reactions. By mapping the potential energy surface, chemists can identify transition states and calculate activation energies, providing a detailed picture of how a reaction is likely to proceed.

For this compound, several reactive sites can be identified. The carbonyl group of the cyclohexanone ring is a classic electrophilic center, susceptible to attack by nucleophiles. The cyano group can also undergo various transformations. Furthermore, the thiophene ring can participate in electrophilic substitution reactions.

Theoretical calculations can help in predicting the regioselectivity and stereoselectivity of these reactions. For instance, by calculating the distribution of electrostatic potential on the molecule's surface, one can identify the regions that are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for designing synthetic routes to new derivatives of this compound.

Molecular Docking and Ligand-Target Interactions (in vitro contexts)

One of the most exciting applications of computational chemistry in drug discovery is molecular docking. This technique predicts the preferred orientation of a molecule (the ligand) when it binds to a target protein. By understanding these interactions, scientists can design new drugs that are more potent and selective.

Given the structural motifs present in this compound, it is a candidate for docking studies against a variety of biological targets. The thiophene ring is a common feature in many approved drugs, and the cyano group can participate in hydrogen bonding and other interactions.

Cheminformatics and Data Analysis

Cheminformatics is a field that combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By analyzing a set of compounds with known activities, a QSAR model can be built to predict the activity of new, untested compounds.

For a compound like this compound, a QSAR study would involve synthesizing a series of related compounds with variations in their structure. The biological activity of these compounds would then be measured, and a QSAR model would be developed to identify the structural features that are most important for activity. This information can then be used to design new compounds with enhanced properties. The development of such models relies on the calculation of molecular descriptors, which are numerical representations of the chemical information of a molecule.

Design, Synthesis, and Structure Activity Relationship Sar Studies of 4 Cyano 4 Thien 2 Yl Cyclohexanone Analogues

Rational Design Principles for Analogues

The rational design of analogues of 4-cyano-4-(thien-2-yl)cyclohexanone is guided by established medicinal chemistry principles aimed at optimizing interactions with a biological target. nih.govacs.orgnih.gov This process involves a systematic approach to modify the molecule's structure to understand and improve its biological activity, a practice known as developing a Structure-Activity Relationship (SAR). nih.govnih.govnih.govresearchgate.netdntb.gov.ua

Key strategies in the rational design of these analogues include:

Bioisosteric Replacement: The thien-2-yl, cyano, and cyclohexanone (B45756) moieties can be replaced by other chemical groups (bioisosteres) that retain similar steric and electronic properties. This can lead to improved binding affinity, metabolic stability, or reduced toxicity. For instance, the thiophene (B33073) ring might be replaced with other aromatic or heteroaromatic systems to explore different binding pocket interactions. nih.gov

Conformational Restriction: Introducing rigidity into the flexible cyclohexanone ring, for example by creating bridged systems, can lock the molecule into a specific conformation. nih.gov If this conformation is the one required for biological activity (the "bioactive conformation"), a significant increase in potency can be achieved.

Substituent Variation: Adding various substituents to the thiophene and cyclohexanone rings allows for the exploration of the steric and electronic requirements of the target's binding site. For example, adding electron-withdrawing or electron-donating groups to the thiophene ring can modulate the electronic character of the molecule and influence interactions. rsc.orgnih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target (like an enzyme or receptor) is known, computational tools can be used to design analogues that fit precisely into the binding site. nih.govnumberanalytics.com This approach allows for the prediction of how modifications will affect binding affinity and can guide the synthesis of the most promising compounds. nih.gov Molecular dynamics simulations can further refine these designs by predicting the behavior of the molecule within the binding site over time. nih.govnih.gov

The overarching goal is to systematically build a comprehensive SAR profile that correlates specific structural features with observed biological effects, paving the way for the development of optimized drug candidates. nih.gov

Synthetic Strategies for Analogues with Structural Modifications

The generation of a diverse library of this compound analogues relies on a range of established and innovative synthetic organic chemistry methods. These strategies are aimed at modifying distinct parts of the parent molecule.

Cyclohexanone Ring Modifications

Modifications to the cyclohexanone ring are crucial for exploring conformational effects and introducing new points of interaction with a biological target. organic-chemistry.orgyoutube.com

Key Synthetic Approaches:

Alpha-Alkylation: The positions adjacent to the ketone (alpha-positions) can be alkylated by first forming an enamine or enolate, which then reacts with an alkyl halide. organic-chemistry.org This introduces substituents that can probe steric limits within a binding pocket.

Ring-Contraction/Expansion: The six-membered cyclohexanone ring can be converted to a five-membered (cyclopentanone) or seven-membered (cycloheptanone) ring through various ring expansion or contraction sequences, such as the Tiffeneau-Demjanov rearrangement. acs.org This dramatically alters the geometry of the scaffold.

Condensation Reactions: The ketone can undergo condensation reactions with various reagents. For example, a Michael-Claisen process can be used to construct cyclohexane-1,3-dione derivatives from simpler starting materials. organic-chemistry.org

Formation of Fused Rings: Catalytic asymmetric Michael additions can be employed to create chiral adducts that serve as precursors to fused bicyclic ketone systems, introducing significant conformational constraints. nih.govacs.org

Table 1: Selected Synthetic Strategies for Cyclohexanone Ring Modification

| Modification Type | General Synthetic Method | Potential Outcome |

|---|---|---|

| α-Alkylation | Enolate or enamine formation followed by reaction with alkyl halides. | Introduction of steric bulk at positions 2 and 6. |

| Ring Size Alteration | Ring expansion/contraction reactions (e.g., Tiffeneau-Demjanov). | Changes in scaffold geometry (e.g., cyclopentanone, cycloheptanone). |

| Fused Bicyclic Systems | Intramolecular aldol (B89426) condensation or Michael addition pathways. | Creation of rigid, conformationally restricted analogues. |

Thien-2-yl Moiety Modifications

The thiophene ring is a common motif in medicinal chemistry and offers many opportunities for modification to enhance biological activity. rsc.orgnih.govderpharmachemica.comresearchgate.net

Key Synthetic Approaches:

Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and readily undergoes electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation, primarily at the 5-position (and to a lesser extent, the 3-position). These new functional groups can then be further manipulated.

Metal-Catalyzed Cross-Coupling: Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of aryl, heteroaryl, or alkyl groups onto the thiophene ring. This requires prior halogenation or metallation of the thiophene.

Gewald Aminothiophene Synthesis: This multi-component reaction can be used to construct highly substituted 2-aminothiophenes from an α-cyano ester, a carbonyl compound, and elemental sulfur. derpharmachemica.com This allows for the synthesis of analogues where the core thiophene ring itself is built with desired substituents.

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.comresearchgate.net

Table 2: Selected Synthetic Strategies for Thien-2-yl Moiety Modification

| Modification Type | General Synthetic Method | Potential Outcome |

|---|---|---|

| Substitution at C5 | Electrophilic aromatic substitution (e.g., bromination, acylation). | Introduction of halogens, acyl groups, etc., to probe electronic and steric effects. |

| Biaryl Formation | Suzuki or Stille cross-coupling of a halogenated thiophene. | Attachment of other aromatic or heteroaromatic rings. |

| Amino Group Introduction | Gewald synthesis. | Synthesis of 2-aminothiophene analogues. |

Cyano Group Functionalization

The cyano (nitrile) group is a versatile functional group that can be transformed into several other important moieties or used to direct other reactions. nih.gov

Key Synthetic Approaches:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a primary amide or further to a carboxylic acid. This drastically changes the electronic and hydrogen-bonding properties of this position.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine. This introduces a basic center into the molecule.

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form new heterocyclic rings, such as tetrazoles.

Direct Alpha-Arylation: The presence of the nitrile group activates the adjacent carbon atom, facilitating its direct arylation using palladium-catalyzed coupling reactions with aryl halides. organic-chemistry.orgberkeley.edu This allows for the synthesis of quaternary α-aryl nitriles. researchgate.net

Table 3: Selected Synthetic Strategies for Cyano Group Functionalization

| Modification Type | General Synthetic Method | Resulting Functional Group |

|---|---|---|

| Hydrolysis | Acid or base-catalyzed hydrolysis. | Carboxamide or Carboxylic Acid |

| Reduction | Catalytic hydrogenation or chemical reduction (e.g., LiAlH4). | Primary Amine |

| Cycloaddition | Reaction with azides (e.g., sodium azide). | Tetrazole |

Linker and Bridging Modifications

Creating bridged bicyclic structures from the cyclohexanone core is a powerful strategy for rigidly constraining the molecule's conformation. nih.gov

Key Synthetic Approaches:

Intramolecular Cyclization: An appropriately functionalized side chain on the cyclohexanone ring can undergo an intramolecular reaction to form a new ring, creating a bridged system. For example, intramolecular radical additions can form five- and six-membered rings. organic-chemistry.org

Ring-Closing Metathesis (RCM): If two alkenyl side chains are introduced at appropriate positions on the cyclohexanone ring, RCM can be used to form a new, bridging ring.

Intramolecular N-Chloramine Cyclization: The interaction of N-chloramines with enol ethers or ketals in an acidic medium can efficiently generate bridged azabicyclic ketones. cdnsciencepub.com

Type II [5+2] Cycloaddition: This advanced strategy can be used to construct highly functionalized bridged bicyclo[m.n.1] systems, which are otherwise challenging to synthesize. acs.org

These methods introduce significant three-dimensional complexity, which can be pivotal for enhancing binding affinity and selectivity. nih.govnih.gov

In Vitro Biological Evaluation Methodologies for Analogues

Once synthesized, the new analogues must be tested to determine their biological activity. This is typically done using a panel of in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. nih.govnoblelifesci.comfrontiersin.org

Commonly used in vitro evaluation methodologies include:

Cell Viability and Cytotoxicity Assays: These assays measure the number of living cells after exposure to the test compound and are fundamental for screening potential anticancer agents. acs.org

Tetrazolium Reduction Assays (MTT, XTT): These are colorimetric assays where metabolically active cells convert a tetrazolium salt into a colored formazan (B1609692) product. thermofisher.comnih.govbiotium.comabcam.comsigmaaldrich.com The amount of color produced is proportional to the number of viable cells. thermofisher.com

ATP-Based Assays (e.g., CellTiter-Glo): These highly sensitive luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells. noblelifesci.comacs.org

Enzyme Inhibition Assays: If the analogues are designed to inhibit a specific enzyme, direct assays are used to measure this activity. numberanalytics.comnih.govbiobide.comnumberanalytics.comwisdomlib.org The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor. The results are often reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Receptor Binding Assays: To determine if a compound binds to a specific cell surface or nuclear receptor, competitive binding assays are used. These assays use a radiolabeled ligand known to bind the receptor and measure the ability of the test compound to displace it.

Cell-Based Functional Assays: These assays measure the downstream consequences of a compound's interaction with its target within a cell. This could include reporter gene assays (measuring the activation or suppression of a specific gene), cell migration/invasion assays, or assays that measure changes in cell cycle or the induction of apoptosis (programmed cell death). nih.govnoblelifesci.com

Table 4: Common In Vitro Evaluation Methodologies

| Assay Type | Specific Method | Purpose | Measured Endpoint |

|---|---|---|---|

| Cell Viability | MTT/XTT Assay | Assess cytotoxicity and anti-proliferative effects. | Colorimetric change (absorbance). thermofisher.comabcam.com |

| CellTiter-Glo | Assess cytotoxicity and anti-proliferative effects. | Luminescence (ATP levels). noblelifesci.comacs.org | |

| Enzyme Activity | Enzyme Inhibition Assay | Determine the potency of an enzyme inhibitor. | Rate of substrate conversion (e.g., by fluorescence or absorbance). nih.govwisdomlib.org |

| Target Engagement | Receptor Binding Assay | Measure the affinity of a compound for a specific receptor. | Displacement of a radiolabeled ligand. |

| Cellular Function | Apoptosis Assay | Determine if a compound induces programmed cell death. | Markers of apoptosis (e.g., caspase activity, DNA fragmentation). |

Compound Index

In Vitro Data on this compound Analogues Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and research publications, no specific studies detailing the design, synthesis, and in vitro structure-activity relationships (SAR) of this compound analogues were identified.

The inquiry sought to build a detailed article section focusing on the establishment of structure-activity relationships for this particular class of compounds based on in vitro data. However, the scientific literature does not appear to contain publicly accessible research that has explored this specific chemical scaffold for any particular biological target.

While numerous studies exist for compounds containing individual components of the target molecule, such as a thiophene ring, a cyano group, or a cyclohexanone core, the specific combination and arrangement as found in this compound and its direct analogues have not been the subject of published SAR studies. The research that was retrieved focused on different heterocyclic systems and did not provide the necessary data to construct the requested analysis.

Therefore, it is not possible to provide a detailed discussion or data tables on the structure-activity relationships of this compound analogues based on current scientific literature. Further research would be required to synthesize a library of these compounds and test them in relevant biological assays to generate the data needed for such an analysis.

Table of Compounds Mentioned

As no specific analogues of this compound with associated in vitro data were found, a table of mentioned compounds cannot be generated.

In Vitro Biological Activities and Mechanistic Investigations of 4 Cyano 4 Thien 2 Yl Cyclohexanone and Analogues

Antimicrobial and Antifungal Activity Studies (in vitro)

Thiophene (B33073) derivatives have demonstrated notable antimicrobial and antifungal properties in various in vitro assays. These compounds represent a promising class of agents against a range of pathogens, including drug-resistant strains.

A study on novel armed thiophene derivatives revealed that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, one derivative was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The intrinsic resistance of Gram-negative bacteria, attributed to their lipopolysaccharide outer membrane, makes these findings particularly noteworthy. nih.gov The antifungal potential of these derivatives was also evident, with several compounds showing activity against four different fungal species. nih.gov

Another investigation into thiophene-based compounds, specifically those synthesized from 2-acetylthiophene (B1664040) and salicylaldehydes, showed moderate to good antibacterial and antifungal activities. nih.gov These chalcone (B49325) analogues were effective against S. aureus, E. coli, B. subtilis, P. aeruginosa, and C. albicans in dilution assays. nih.gov Furthermore, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened for their in vitro antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

The antifungal activity of a specific thiophene derivative, protiofate, was evaluated against a panel of 63 fungal strains. The results indicated good inhibitory activity against yeasts at a neutral pH and effectiveness against filamentous fungi at a pH range of 6.5 to 7. nih.gov Similarly, a thiophene derivative, 5CN05, embedded in a microemulsion, showed enhanced antifungal activity. While the compound itself had moderate activity against Candida species and good activity against Cryptococcus neoformans, its formulation in a microemulsion significantly improved its efficacy against Candida species and made it much more potent against C. neoformans. researchgate.net

Table 1: In Vitro Antimicrobial and Antifungal Activity of Thiophene Analogues

| Compound/Derivative Class | Test Organism(s) | Activity/Observation | Reference(s) |

|---|---|---|---|

| Armed Thiophene Derivatives | Pseudomonas aeruginosa | More potent than gentamicin. | nih.gov |

| Armed Thiophene Derivatives | Various bacteria and fungi | Good antibacterial and antifungal activity. | nih.gov |

| Thiophene Analogues of Chalcones | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | Moderate to good antibacterial and antifungal activities. | nih.gov |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Gram-positive and Gram-negative bacteria, fungal strains | Exhibited antimicrobial activity. | nih.gov |

| Protiofate | Yeasts and filamentous fungi | Good inhibitory activity against yeasts at pH 7; active on filamentous fungi at pH 6.5 and 7. | nih.gov |

| 5CN05 in microemulsion | Candida species, Cryptococcus neoformans | Enhanced antifungal activity, particularly against C. neoformans. | researchgate.net |

Antitumor and Antiproliferative Activity Studies (in vitro)

The antitumor and antiproliferative activities of thiophene analogues have been extensively investigated, revealing their potential as anticancer agents through various mechanisms of action.

Numerous studies have demonstrated the cytotoxic effects of thiophene derivatives against a variety of cancer cell lines. For instance, a novel series of fused thiophene derivatives showed moderate to high cytotoxic activity against liver (HepG2) and prostate (PC-3) cancer cell lines. mdpi.com Similarly, newly synthesized thiophene and thienopyrimidine derivatives were more active against breast cancer (MDA-MB-231) than colon cancer (HT-29) cell lines. researchgate.net Another study reported that a thiophene derivative, F8, induced cell death in lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations. plos.orgnih.gov

The antiproliferative potential of 2-amino thiophene derivatives was demonstrated against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells. daneshyari.com Some of these derivatives showed a percentage of cell proliferation inhibition comparable to or higher than the standard drug doxorubicin. daneshyari.com Furthermore, a series of benzamides, benzylamines, and urea (B33335) analogues incorporating a cyclohepta[b]thiophene scaffold were synthesized and tested for their antitumor activity, with one compound demonstrating potent and broad-spectrum anticancer activity with submicromolar 50% growth inhibition (GI₅₀) values. nih.gov

Table 2: In Vitro Antitumor and Antiproliferative Activity of Thiophene Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Fused Thiophene Derivatives | HepG2 (liver), PC-3 (prostate) | Moderate to high cytotoxic activity. | mdpi.com |

| Thiophene and Thienopyrimidine Derivatives | MDA-MB-231 (breast), HT-29 (colon) | More active on breast cancer cell lines. | researchgate.net |

| Thiophene Derivative F8 | Lymphoma, Leukemia, others | Induced cell death at low micromolar concentrations. | plos.orgnih.gov |

| 2-Amino Thiophene Derivatives | HeLa (cervical), PANC-1 (pancreatic) | Antiproliferative potential comparable to doxorubicin. | daneshyari.com |

| Cyclohepta[b]thiophene Analogues | A549 (lung), various others | Potent and broad-spectrum anticancer activity. | nih.gov |

A key mechanism behind the antitumor activity of thiophene analogues is their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as kinases and the components of the cytoskeleton like tubulin.

Several thiophene derivatives have been identified as potent kinase inhibitors. For example, a series of fused thiophene derivatives were found to be dual inhibitors of VEGFR-2 and AKT, two important kinases in cancer signaling pathways. mdpi.com Another study highlighted a thiophene derivative that modulates the AKT and MAPK pathways in neuroblastoma cells. rsc.org Thiophene-based compounds have also been reported to inhibit c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR tyrosine kinases, as well as Pim-1 kinase. nih.gov

Inhibition of tubulin polymerization is another significant mechanism of action for these compounds. A series of 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes were shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov One compound in this series exhibited substantial antiproliferative activity and inhibited tubulin polymerization with an IC₅₀ value similar to that of combretastatin (B1194345) A-4. nih.gov A novel 5-arylalkynyl-2-benzoyl thiophene was also identified as a microtubule inhibitor that disrupts the microtubule networks in cancer cells and suppresses tubulin polymerization in vitro. nih.gov Furthermore, certain tetrahydrobenzo[b]thiophene derivatives have been explored as tubulin polymerization destabilizers. nih.gov

By targeting key cellular components, thiophene analogues can interfere with the normal progression of the cell cycle, leading to cell growth arrest and, ultimately, cell death.

A study on a thiophene derivative, compound 1312, demonstrated its ability to induce G2/M phase arrest in gastrointestinal cancer cells. nih.gov This cell cycle arrest is a common outcome of tubulin polymerization inhibition. nih.gov Another investigation into 2-amino thiophene derivatives revealed that while they induced little apoptosis, they significantly interfered with the progression of the cell cycle in HeLa tumor cells, thereby preventing cell growth and multiplication. daneshyari.com This suggests a cytostatic effect for these particular compounds. daneshyari.com Similarly, a cyclohepta[b]thiophene derivative was found to induce cell cycle arrest of A549 cells, as evidenced by a dose-dependent accumulation of cells in the G₂/M phase. nih.gov

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Thiophene analogues have been shown to trigger apoptotic pathways in various cancer cells through both intrinsic and extrinsic mechanisms.

A novel thiophene derivative, SNS-OH, was found to effectively induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.org Another thiophene-based compound, F8, was shown to induce apoptosis through the intrinsic pathway, characterized by phosphatidylserine (B164497) externalization, reactive oxygen species (ROS) generation, and mitochondrial depolarization. plos.orgnih.gov The induction of apoptosis by a thiophene derivative known as compound 480 was associated with changes in mitochondrial membrane potential and an increase in ROS levels. acs.org Furthermore, a series of thiophene derivatives were shown to induce apoptosis in liver cancer cells. mdpi.comnih.gov

Receptor Binding and Modulation Studies (in vitro)

The biological activities of thiophene analogues can also be attributed to their interaction with specific cellular receptors. The planar nature of the thiophene ring may facilitate binding to various receptor sites. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanisms of action of bioactive compounds. For thiophene analogues, these assays have confirmed their inhibitory effects on a range of enzymes.

Inhibition of various kinases has been a significant finding. For example, some cyclohexanone (B45756) derivatives have been studied as BCR-ABL T1351 inhibitors. researchgate.net Additionally, multi-component reactions of cyclohexan-1,3-diones have produced fused pyran derivatives that show inhibition of tyrosine kinases and Pim-1 kinase. nih.gov A series of 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes were evaluated for their ability to inhibit tubulin polymerization, with IC₅₀ values determined for the most active compounds. nih.gov Furthermore, some 4-(quinolin-1-yl)benzenesulfonamide derivatives, synthesized from a cyclohexenylamino benzenesulfonamide (B165840) precursor, were docked into the active site of carbonic anhydrase isozyme II to suggest a potential mechanism of action. nih.gov

Investigation of Molecular Mechanisms (in vitro)

The in vitro investigation into the molecular mechanisms of action for analogues of 4-Cyano-4-(thien-2-yl)cyclohexanone has focused on their potential as anti-inflammatory agents. Research into structurally related compounds, specifically derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene, has shed light on a key signaling pathway that these molecules may modulate.

Studies have indicated that the anti-inflammatory properties of these thiophene derivatives are linked to their capacity to activate the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. nih.gov NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation. The activation of NRF2 by these compounds is thought to occur through a non-electrophilic mechanism, where they interfere with the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2. nih.gov This disruption allows NRF2 to translocate to the nucleus and initiate the transcription of antioxidant and anti-inflammatory genes.

In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation, have demonstrated the tangible effects of this NRF2 activation. The presence of these thiophene analogues led to a significant reversal of the elevated levels of several key pro-inflammatory cytokines and mediators. nih.gov This suggests that the anti-inflammatory activity of these compounds is directly associated with their ability to modulate the NRF2 pathway. nih.gov

The investigated analogues demonstrated the ability to counteract the inflammatory cascade by reducing the expression and production of several critical inflammatory markers. The following table summarizes the observed in vitro effects on pro-inflammatory markers in LPS-stimulated RAW 264.7 cells.

| Pro-Inflammatory Marker | Observed Effect | Reference |

| Interleukin-1β (IL-1β) | Reversal of elevated levels | nih.gov |

| Interleukin-6 (IL-6) | Reversal of elevated levels | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Reversal of elevated levels | nih.gov |

| Interferon-γ (IFN-γ) | Reversal of elevated levels | nih.gov |

| Prostaglandin E2 (PGE2) | Reversal of elevated levels | nih.gov |

| Cyclooxygenase-2 (COX-2) | Reversal of elevated levels | nih.gov |

| Nuclear Factor-κB (NF-κB) | Reversal of elevated levels | nih.gov |

| Nitric Oxide (NO) | Reversal of LPS-induced production | nih.gov |

These findings highlight a significant molecular mechanism through which analogues of this compound may exert their biological effects. The ability to activate the NRF2 pathway and subsequently suppress a broad range of pro-inflammatory markers provides a strong basis for their potential as anti-inflammatory agents.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 4-Cyano-4-(thien-2-yl)cyclohexanone and its closely related analogs has established it as a valuable synthetic intermediate. The core structure, featuring a quaternary carbon center, provides a unique three-dimensional framework for the development of more complex molecules.

Synthetic Accessibility : The compound is recognized as a building block in chemical synthesis, available from commercial suppliers. sigmaaldrich.com Its synthesis is conceptually related to established routes for similar structures like 4-cyano-4-phenylcyclohexanone, which serves as a key intermediate in various organic syntheses.

Structural Features : The molecule combines a cyclohexanone (B45756) ring, which can adopt various conformations like the stable chair form, with a cyano group and a thienyl substituent at the C4-position. The IUPAC name for this compound is 4-oxo-1-(2-thienyl)cyclohexanecarbonitrile. sigmaaldrich.com

Foundation for Biologically Active Molecules : The thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov Therefore, this compound represents a foundational structure for generating new potential therapeutic agents.

Potential Avenues for Advanced Synthetic Methodologies

While the fundamental synthesis of the cyclohexanone core is well-understood, future research should focus on developing more efficient, stereoselective, and sustainable methods for producing this compound and its derivatives.

Photocatalysis and Electrosynthesis : The recent advancements in radical chemistry, driven by photocatalysis and electrosynthesis, offer novel strategies for C-C bond formation under mild conditions. nih.gov These methods could be adapted for the synthesis of highly substituted cyclohexanones, potentially avoiding harsh reagents and improving yields. nih.gov

Asymmetric Synthesis : Developing enantioselective routes to chiral derivatives is a critical next step. Asymmetric transfer hydrogenation using chiral catalysts has been successfully employed for related cyclohexenone systems to produce enantiomerically pure alcohols. mdpi.com Similar strategies could be applied to the ketone of this compound to generate chiral centers, which is often crucial for biological activity.

Tandem and One-Pot Reactions : Designing tandem reactions, such as a combined carbene and photoredox-catalyzed process, could enable the convergent synthesis of complex derivatives in a single step. nih.gov This approach streamlines the synthetic process, reduces waste, and allows for rapid library generation for screening purposes.

Opportunities in Computational Design and Prediction

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources.

Conformational Analysis : Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of this compound, similar to studies performed on its phenyl analog. Understanding the preferred spatial arrangement of the thienyl and cyano groups is vital for predicting receptor binding.

Virtual Screening and Molecular Docking : Given the known biological activities of thiophene compounds, computational screening of virtual libraries derived from the this compound scaffold against known protein targets (e.g., kinases, cyclooxygenases) could rapidly identify promising drug candidates. nih.govnih.gov

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in modern drug discovery. Computational models can assess the drug-likeness of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing.

Emerging Targets and In Vitro Biological Screening

The true potential of this compound lies in the biological activity of its derivatives. A systematic screening approach is warranted.

Anti-inflammatory Agents : Thiophene-based compounds are known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade. nih.gov Derivatives of this compound should be screened against these targets.

Anticancer Therapeutics : The thiophene nucleus is present in several anticancer agents. nih.gov Screening libraries of derivatives against various cancer cell lines could uncover new cytotoxic agents. The cyano group can also participate in key interactions with molecular targets.

Neurological Drug Candidates : Thiophene-containing drugs are used to treat conditions like epilepsy. nih.gov Given the structural motifs, exploring the activity of derivatives on ion channels or receptors in the central nervous system, such as NMDA receptors, could be a fruitful area of investigation.

Interdisciplinary Research Perspectives in Chemical Biology

The study of this compound is inherently interdisciplinary, bridging synthetic chemistry with biology and computational science.

Bioisosteric Replacement : In medicinal chemistry, the thiophene ring is often used as a bioisostere for a phenyl ring, a substitution that can improve metabolic stability and binding affinity. nih.gov A direct comparative study of this compound derivatives against their 4-phenyl counterparts would provide valuable structure-activity relationship (SAR) data.

Development of Chemical Probes : Novel derivatives could be functionalized to create chemical probes. For example, attaching fluorescent tags or biotin (B1667282) handles would allow for the identification of novel cellular targets and the elucidation of mechanisms of action.

Materials Science Applications : Beyond biology, the rigid, functionalized cyclohexanone scaffold could be explored as a building block for novel polymers or specialty materials where its unique electronic and structural properties can be exploited. nih.gov

常见问题

Basic: What are the key physicochemical properties of 4-Cyano-4-(thien-2-yl)cyclohexanone, and how are they experimentally determined?

Answer:

The compound exhibits a molecular weight of 205.28 g/mol (C₁₁H₁₁NOS), with a predicted density of 1.22±0.1 g/cm³ and a melting point of 117.5–119°C in dichloromethane . Key characterization methods include:

- X-ray crystallography (using SHELX programs for structure refinement) to resolve stereochemistry and confirm the cyclohexanone backbone with thienyl and cyano substituents .

- Spectroscopic analysis (FT-IR, NMR) to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ketone C=O at ~1700 cm⁻¹) .

- Thermogravimetric analysis (TGA) to assess thermal stability, given its predicted boiling point of 391.3±42.0°C .

Advanced: How can conflicting crystallographic data for this compound derivatives be resolved during structural refinement?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) may arise from disorder in the thienyl or cyano groups. Mitigation strategies include:

- High-resolution data collection (e.g., synchrotron sources) to improve signal-to-noise ratios.

- Constrained refinement in SHELXL, applying geometric restraints for flexible substituents based on prior cyclohexanone derivatives .

- Computational modeling (DFT) to validate plausible conformations and compare calculated/observed diffraction patterns .

Basic: What synthetic routes are reported for this compound, and what are their yields?

Answer:

While direct synthesis protocols for this compound are limited, analogous cyclohexanone derivatives are typically synthesized via:

- Friedel-Crafts alkylation of thiophene with cyano-substituted cyclohexanone precursors, using Lewis acids (e.g., AlCl₃) .

- Nucleophilic substitution on 4-halo-cyclohexanone intermediates with thienyl cyanide reagents. Reported yields for similar reactions range from 40–65%, depending on solvent polarity and catalyst choice .

Advanced: How does the thienyl substituent influence the catalytic hydrogenation of this compound compared to unsubstituted cyclohexanone?

Answer:

The electron-rich thienyl group alters reaction pathways:

- Steric hindrance reduces hydrogenation rates at the ketone group, requiring optimized Pd/SiO₂ catalyst particle sizes (1 mm preferred over 2 mm) .

- Electronic effects enhance selectivity toward cyclohexanol derivatives over complete reduction, as observed in cyclohexanone ammoximation studies .

- In situ ATR-FTIR can monitor intermediate formation, revealing competitive adsorption of thienyl vs. cyano groups on catalyst surfaces .

Basic: What analytical techniques are critical for quantifying this compound in reaction mixtures?

Answer:

- HPLC with UV detection (λ = 254 nm) for separation and quantification, using C18 columns and acetonitrile/water gradients .

- Gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., thiophene derivatives) .

- Cyclic voltammetry to assess electrochemical stability, particularly if used in electrosynthesis applications .

Advanced: What computational methods are employed to predict the reactivity of this compound in photoredox catalysis?

Answer:

- Time-dependent DFT (TD-DFT) calculates excited-state properties and charge-transfer interactions between the thienyl group and photocatalysts (e.g., Ru(bpy)₃²⁺) .

- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., oxime formation) .

- Kinetic Monte Carlo simulations model reaction networks in Pickering emulsion systems, predicting interfacial mass transfer limitations .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

While toxicity data specific to this compound are scarce, precautions for structurally similar ketones include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (linked to respiratory irritation in cyclohexanone analogs) .

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Waste disposal : Neutralize cyanide-containing byproducts with alkaline hypochlorite before disposal .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric Friedel-Crafts reactions .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the racemic mixture .

- Dynamic kinetic resolution : Combine Pd nanoparticles with chiral ligands to invert stereochemistry during hydrogenation .

Basic: What are the primary degradation pathways of this compound under environmental conditions?

Answer:

- Photolysis : UV exposure cleaves the C≡N bond, forming thiocyanate ions and cyclohexanone fragments .

- Biodegradation : Soil microbes (e.g., Pseudomonas) oxidize the thienyl group to sulfonic acid derivatives, as seen in cyclohexanone oxime studies .

- Hydrolysis : Acidic conditions promote cyanide release, necessitating pH-controlled storage .

Advanced: How do solvent polarity and temperature affect the regioselectivity of this compound in nucleophilic additions?

Answer:

- Polar aprotic solvents (e.g., DMF) favor attack at the electron-deficient cyano group, while nonpolar solvents (e.g., toluene) direct nucleophiles to the thienyl ring .

- Low temperatures (−78°C) stabilize kinetic products (e.g., Grignard adducts at the ketone), whereas high temperatures (80°C) drive thermodynamic control toward thienyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。